3,4-Diacetoxycinnamic acid
Overview
Description
3,4-Diacetoxycinnamic acid: is an organic compound with the molecular formula C13H12O6 It is a derivative of cinnamic acid, where the hydroxyl groups on the benzene ring are acetylated
Mechanism of Action
Target of Action
It’s worth noting that cinnamic acid derivatives have been reported to interact with various biological targets .
Mode of Action
Cinnamic acid derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Cinnamic acid derivatives have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Biochemical Analysis
Molecular Mechanism
It’s known that cinnamic acid derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 3,4-Diacetoxycinnamic acid are not well-defined. Cinnamic acid derivatives are known to be involved in various metabolic pathways in plants , but the specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetoxycinnamic acid typically involves the acetylation of 3,4-dihydroxycinnamic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 60-70°C to facilitate the acetylation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar acetylation process. The raw materials used are readily available, and the synthesis conditions are mild, making the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diacetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
Chemistry: 3,4-Diacetoxycinnamic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is used in experiments to understand its effects on oxidative stress and related cellular processes .
Medicine: Its derivatives are investigated for their anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of photoresists used in the semiconductor industry .
Comparison with Similar Compounds
3,4-Dimethoxycinnamic acid: A derivative of cinnamic acid with methoxy groups instead of acetoxy groups.
Ferulic acid: Another cinnamic acid derivative with a methoxy and a hydroxyl group.
Sinapic acid: Contains methoxy and hydroxyl groups and is known for its antioxidant and anti-inflammatory effects.
Uniqueness: 3,4-Diacetoxycinnamic acid is unique due to its acetoxy groups, which confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives. Its acetylated structure makes it more lipophilic, enhancing its ability to interact with lipid membranes and cellular components .
Properties
IUPAC Name |
(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIYGBWFISUTHI-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-48-2 | |
Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Diacetoxycinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-diacetoxycinnamic acid (DACA) in modifying polylactide (PLA) properties?
A1: DACA is used as a bio-based conjugate to enhance the thermal stability and introduce photoreactivity in PLAs. [, , , ] This is achieved by conjugating DACA to the terminal hydroxyl groups of PLA chains. [, , ] This conjugation can significantly increase the thermal decomposition temperature (T10) of PLA. [, ] For instance, DACA-conjugated stereocomplexes showed minimal weight loss (above 98%) during isothermal degradation at 200°C for 120 minutes, while unmodified PLAs showed a 23% weight reduction under the same conditions. []
Q2: How does DACA conjugation affect the stereocomplexation of polylactides?
A2: The presence of DACA at the chain ends of PLAs influences their ability to form stereocomplexes. [] While stereocomplexation is still achievable with DACA conjugation, the molecular weight (Mn) of the enantiomeric PLAs plays a crucial role. [] The most significant improvements in melting temperature (Tm) and T10 are observed when specific Mn ranges of enantiomeric PLAs are used. [] This suggests a delicate balance between the influence of DACA conjugation and the efficiency of stereocomplex formation.
Q3: Can you elaborate on the photoreactive properties of DACA-modified PLAs and their potential applications?
A3: DACA-conjugated PLAs and their stereocomplexes exhibit photoreactivity. [] This photoreactivity allows for potential applications where light-induced changes in material properties are desired. For example, DACA-PLLA nanoparticles demonstrated a size decrease upon UV irradiation before particle formation. [] This photocontrollable size change opens up possibilities for drug delivery systems where controlled release is essential. []
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